In-Depth Technical Guide to MAK683: A Novel Allosteric Inhibitor of the PRC2 Complex
In-Depth Technical Guide to MAK683: A Novel Allosteric Inhibitor of the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by targeting the Embryonic Ectoderm Development (EED) subunit, a critical component for the enzymatic activity of PRC2. By disrupting the EED-EZH2 interaction, MAK683 effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This mode of action has shown promise in preclinical and clinical settings for the treatment of various malignancies, particularly those dependent on PRC2 activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to MAK683.
Chemical Structure and Properties
MAK683, also known as EED inhibitor-1, is a triazolopyrimidine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | [1] |
| Molecular Formula | C₂₀H₁₇FN₆O | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| CAS Number | 1951408-58-4 | [1] |
| SMILES | Cc1ncccc1-c2nc3c(n2)n(C)c(nc3N(Cc3c(F)cc4c(c3)OCCO4)C)C | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
MAK683 exerts its therapeutic effect by allosterically inhibiting the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of H3K27, leading to transcriptional repression.[3]
The mechanism of action of MAK683 can be summarized in the following steps:
-
Binding to EED: MAK683 selectively binds to the H3K27me3-binding pocket of the EED subunit.[3]
-
Allosteric Inhibition: This binding induces a conformational change in EED, which in turn prevents the interaction between EED and the catalytic subunit, EZH2.[3]
-
Disruption of PRC2 Activity: The disruption of the EED-EZH2 interaction leads to the loss of PRC2's histone methyltransferase activity.[3]
-
Reduction of H3K27me3: Consequently, the levels of the repressive H3K27me3 mark on histone tails are reduced.[3]
-
Gene Reactivation and Anti-Tumor Effect: The decrease in H3K27me3 leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in the inhibition of tumor cell proliferation.[3]
Caption: Mechanism of action of MAK683, an allosteric inhibitor of the PRC2 complex.
Quantitative Data
The inhibitory activity of MAK683 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| EED Alphascreen Binding Assay | EED | 59 | [4][5] |
| LC-MS Assay | EED | 89 | [4][5] |
| ELISA Assay | EED | 26 | [4][5] |
| Cellular Antiproliferative Assay | KARPAS-422 cells (B-cell lymphoma) | 30 (after 14 days) | [4] |
Experimental Protocols
In Vitro IC₅₀ Determination Assays
While specific, detailed internal protocols from the discovering entity are proprietary, the principles behind the assays used to determine the IC₅₀ values of MAK683 are well-established.
EED Alphascreen Binding Assay: This is a bead-based immunoassay used to measure the binding of MAK683 to the EED protein. The assay typically involves:
-
Biotinylated H3K27me3 peptide is bound to streptavidin-coated donor beads.
-
GST-tagged EED protein is bound to anti-GST-coated acceptor beads.
-
In the absence of an inhibitor, the interaction between EED and the H3K27me3 peptide brings the donor and acceptor beads into close proximity.
-
Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
MAK683 competes with the H3K27me3 peptide for binding to EED, thus preventing the beads from coming into proximity and reducing the light signal.
-
The IC₅₀ is calculated as the concentration of MAK683 that causes a 50% reduction in the signal.
LC-MS and ELISA Assays: These are likely used to measure the enzymatic activity of the PRC2 complex in the presence of varying concentrations of MAK683. The general workflow involves:
-
Incubating the purified PRC2 complex with its substrates (histone H3 and S-adenosylmethionine - SAM).
-
Adding different concentrations of MAK683 to the reaction.
-
Stopping the reaction and quantifying the amount of H3K27me3 produced using either Liquid Chromatography-Mass Spectrometry (LC-MS) for direct detection and quantification of the methylated peptide or an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for H3K27me3.
-
The IC₅₀ is determined as the concentration of MAK683 that inhibits 50% of the PRC2 enzymatic activity.
Cellular Antiproliferative Assay
The antiproliferative activity of MAK683 is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The general protocol is as follows:
-
Seed cancer cells (e.g., KARPAS-422) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MAK683 for a specified period (e.g., 14 days).
-
At the end of the treatment period, add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
The IC₅₀ is calculated as the concentration of MAK683 that reduces cell viability by 50% compared to untreated control cells.
Xenograft Animal Models
The in vivo efficacy of MAK683 has been evaluated in mouse xenograft models. A representative experimental workflow is described below.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of MAK683.
Clinical Development
MAK683 has entered clinical development for the treatment of advanced malignancies. A first-in-human, Phase I/II, multicenter, open-label study (NCT02900651) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MAK683 in adult patients with advanced cancers, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[1][6][7]
Conclusion
MAK683 is a promising, first-in-class, allosteric inhibitor of the PRC2 complex with a well-defined mechanism of action. Its ability to potently and selectively inhibit H3K27 trimethylation through targeting the EED subunit provides a novel therapeutic strategy for cancers dependent on PRC2 activity. The preclinical data, demonstrating both in vitro and in vivo efficacy, have supported its advancement into clinical trials. Further investigation will continue to elucidate the full therapeutic potential of MAK683 in various oncological indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
